![molecular formula C17H14N4O2 B2365730 (E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1284268-93-4](/img/structure/B2365730.png)
(E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
Benzylidene compounds, which “(E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide” could be a derivative of, are formally derivatives of benzylidene . They are often used in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of a compound is influenced by its functional groups and the arrangement of atoms. For example, 4-Hydroxybenzylideneacetone, a related compound, has a molecular formula of C10H10O2 .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. For instance, 4-hydroxybenzylidene-imidazolinone-type chromophores have been studied for their spectral redshift change laws and mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 4-Hydroxybenzylideneacetone has a melting point of 108-111°C, a predicted boiling point of 318.1±17.0 °C, and a predicted density of 1.138±0.06 g/cm3 .Scientific Research Applications
- HBI-type chromophores serve as promising fluorescent probes for imaging and detecting living cells. Their unique structure allows visualization of cellular processes and localization within biological systems .
- A new series called 6-hydroxyl-naphthalene-imidazolinone (HNI) , with larger conjugated areas, is predicted to achieve significant redshifts in the infrared range .
- This property is valuable for studying protein aggregation in neurodegenerative diseases and other pathological conditions .
Fluorescent Probes for Cellular Imaging
Infrared Chromophores Synthesis
Detection of Protein Aggregates
Aptamer-Based RNA Imaging
Mechanism of Action
Target of Action
It’s worth noting that benzylidene compounds, which this compound is a derivative of, are known to interact with various biochemical pathways .
Mode of Action
It’s known that benzylidene compounds can act as protecting groups in synthetic organic chemistry . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that 4-hydroxybenzylidene derivatives can be involved in the production of raspberry ketone, a process that involves multiple enzymes and biochemical pathways .
Pharmacokinetics
It’s known that 4-hydroxybenzylidene derivatives can be used as fluorescent probes, suggesting they may have properties that allow them to be absorbed and distributed within living cells .
Result of Action
It’s known that benzylidene compounds can have various effects depending on their specific structure and the biochemical pathways they interact with .
Action Environment
It’s known that the efficacy of benzylidene compounds can be influenced by various factors, including the specific conditions of the biochemical pathways they interact with .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-14-8-6-12(7-9-14)11-18-21-17(23)16-10-15(19-20-16)13-4-2-1-3-5-13/h1-11,22H,(H,19,20)(H,21,23)/b18-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCZSMKNKTYUCJ-WOJGMQOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide |
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